1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl pentanoate
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Overview
Description
1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl pentanoate is a chemical compound with the molecular formula C12H17O4S2 and a molecular weight of 289.4 g/mol . This compound is known for its unique structure, which includes a thieno[2,3-b]thiopyran ring system with a pentanoate ester group.
Preparation Methods
The synthesis of 1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl pentanoate typically involves the reaction of thieno[2,3-b]thiopyran derivatives with pentanoic acid or its derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the esterification process . Industrial production methods may involve large-scale esterification reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols or amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl pentanoate has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl pentanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl pentanoate can be compared with other similar compounds, such as:
1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 3-methylbenzoate: This compound has a similar thieno[2,3-b]thiopyran ring system but with a different ester group.
1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 2,4-dichlorobenzoate: Another similar compound with a dichlorobenzoate ester group.
The uniqueness of this compound lies in its specific ester group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S2/c1-2-3-4-11(13)16-10-6-8-18(14,15)12-9(10)5-7-17-12/h5,7,10H,2-4,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USVDNTNIWHIWCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1CCS(=O)(=O)C2=C1C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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